(2R,3R)-2-butoxy-3-chlorooxane
Description
(2R,3R)-2-Butoxy-3-chlorooxane is a six-membered cyclic ether (oxane) with a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 2-position and a chlorine atom at the 3-position.
Properties
CAS No. |
61092-41-9 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(2R,3R)-2-butoxy-3-chlorooxane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
YVJCTCVZSCULEB-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCO[C@H]1[C@@H](CCCO1)Cl |
Canonical SMILES |
CCCCOC1C(CCCO1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-butoxy-3-chlorooxane typically involves the selective reduction of precursor compounds under controlled conditions. One common method includes the use of borane or borane complexes to achieve stereoselective reduction . The reaction is carried out at low temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-butoxy-3-chlorooxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different stereoisomers or simpler compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Borane complexes are frequently used for stereoselective reductions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxane derivatives.
Scientific Research Applications
(2R,3R)-2-butoxy-3-chlorooxane has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,3R)-2-butoxy-3-chlorooxane involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into particular active sites of enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituted Oxanes
Substituted oxanes, such as 3-chlorohexane derivatives, share structural similarities with (2R,3R)-2-butoxy-3-chlorooxane. For instance, (3R)-3-chlorohexane (C₆H₁₃Cl) is a linear chloroalkane lacking the oxane ring and butoxy group. Key differences include:
- Polarity : The oxane ring and ether oxygen in the target compound increase polarity compared to linear chloroalkanes, affecting solubility in polar solvents .
- Reactivity : The cyclic ether structure may undergo ring-opening reactions under acidic conditions, whereas chloroalkanes like (3R)-3-chlorohexane typically participate in nucleophilic substitution (SN2) or elimination reactions .
Epoxide Derivatives
The (2R,3R)-3-(2-Chlorophenyl)-N-phenyl-oxirane-2-carboxamide () is an epoxide with a chlorophenyl group. Key comparisons:
- Ring Strain : Epoxides (three-membered rings) exhibit higher ring strain than oxanes (six-membered rings), leading to greater reactivity in ring-opening reactions (e.g., nucleophilic attack at the electrophilic oxygen) .
- Stereochemical Impact : Both compounds share the (2R,3R) configuration, which could influence enantioselective interactions in chiral environments, such as enzyme binding or catalytic processes .
Spirocyclic Ethers
Spiro compounds like 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid () feature two fused rings. Comparisons include:
- Coordination Chemistry : The oxane ring in the target compound may act as a weak ligand in metal complexes, whereas spiro compounds with carboxylic groups (e.g., ) show stronger coordination to metals like rare-earth elements .
Chloroalkanes and Esters
Linear chloroalkanes (e.g., 3-chlorohexane) and esters (e.g., methyl dodecanoate, ) differ in functional groups but provide context for halogenated compounds:
- Boiling Points: Chloroalkanes generally have lower boiling points than cyclic ethers due to weaker dipole interactions. For example, methyl dodecanoate (a methyl ester) has higher hydrophobicity but lacks the reactivity of the chloro group .
- Environmental Behavior : Chlorinated compounds like this compound may exhibit persistence in sediment or water, akin to methyl isothiocyanate (556-61-6, ), which is monitored in environmental samples .
Data Table: Comparative Properties of Related Compounds
*Estimated based on structural analogs.
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